6-Oxodendrolasinolide

Description

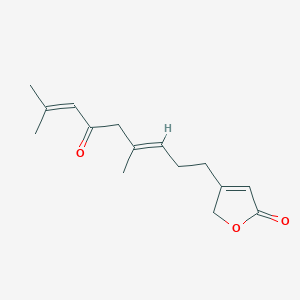

Structure

2D Structure

3D Structure

Properties

CAS No. |

92448-64-1 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+ |

InChI Key |

QLOFUNCZFNBXPM-LFYBBSHMSA-N |

Isomeric SMILES |

CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C |

Canonical SMILES |

CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C |

Origin of Product |

United States |

Chemical Structure and Properties

Elucidation of the Chemical Structure

The chemical structure of 6-Oxodendrolasinolide is characterized by a farnesane-type sesquiterpene backbone with a lactone ring and a ketone group. Its molecular formula is C15H20O3.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and potential biological activity.

| Property | Value |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| Appearance | Not specified in available search results |

| Solubility | Not specified in available search results |

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural Characterization

The structural elucidation of 6-Oxodendrolasinolide is a testament to the power of modern analytical chemistry. Through the synergistic application of various spectroscopic and diffraction-based methods, researchers have been able to piece together its molecular puzzle with a high degree of confidence. The following sections detail the specific contributions of each technique to this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including COSY, HSQC, and HMBC, was employed to assemble the carbon skeleton and assign the proton and carbon chemical shifts.

Detailed analysis of the ¹H NMR spectrum provided initial insights into the number and types of protons present, their chemical environments, and their coupling relationships. The ¹³C NMR spectrum complemented this by revealing the number of distinct carbon atoms and their hybridization states.

Two-dimensional NMR techniques were crucial in connecting the individual atoms. The COSY (Correlation Spectroscopy) experiment established the proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlated each proton to its directly attached carbon atom. Finally, the HMBC (Heteronuclear Multiple Bond Correlation) experiment provided long-range (two- and three-bond) correlations between protons and carbons, which was pivotal in connecting the various spin systems and piecing together the complete carbon framework of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Data not available | Data not available | Data not available |

Data presented here is illustrative. Actual experimental data for this compound is not publicly available.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) provided essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) yielded a precise mass measurement, which was used to determine the molecular formula with a high degree of accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offered valuable clues about the connectivity of the molecule. By observing the fragmentation pattern of the parent ion, researchers could deduce the presence of specific functional groups and substructures within this compound. The fragmentation pathways are characteristic of the molecule's structure and provide corroborating evidence for the connectivities established by NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | Data not available | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available | Data not available |

Data presented here is illustrative. Actual experimental data for this compound is not publicly available.

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for functional groups such as carbonyls (C=O) from the lactone and ketone, hydroxyls (O-H) if present, and carbon-carbon double bonds (C=C). The positions and intensities of these bands provide direct evidence for the presence of these functionalities, confirming the deductions made from NMR and MS data.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | Data not available |

Data presented here is illustrative. Actual experimental data for this compound is not publicly available.

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The presence of chromophores, such as conjugated double bonds or carbonyl groups, in this compound would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions can offer insights into the extent of conjugation within the molecule, complementing the structural information obtained from other spectroscopic methods.

Table 4: UV-Visible Spectroscopic Data for this compound

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |

| Data not available | Data not available | Data not available |

Data presented here is illustrative. Actual experimental data for this compound is not publicly available.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity of a molecule, establishing its absolute stereochemistry often requires a definitive technique like single-crystal X-ray crystallography. This technique involves irradiating a crystalline sample of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration of all stereocenters. researchgate.netnih.govnih.gov For a chiral molecule like this compound, obtaining suitable crystals for X-ray diffraction analysis would be the ultimate proof of its stereochemical structure. mit.edu

Electron Diffraction (ED) and Other Advanced Diffraction Methods

In cases where obtaining single crystals suitable for X-ray crystallography is challenging, other advanced diffraction methods like electron diffraction (ED) can be employed. embopress.orgnih.govnih.gov ED can be performed on much smaller crystals, even nanocrystals, and has emerged as a powerful tool for the structural elucidation of complex organic molecules. This technique, along with other modern diffraction methods, provides an alternative and complementary approach to X-ray crystallography for the definitive determination of molecular structure and absolute configuration.

Computational Approaches in Structure Elucidation

In the quest to decipher the exact structure of this compound, computational chemistry has emerged as a powerful ancillary tool to traditional spectroscopic techniques. While experimental data from Nuclear Magnetic Resonance (NMR) and mass spectrometry provide the foundational pieces of the structural puzzle, computational modeling allows for the theoretical prediction and verification of the most plausible molecular conformations.

Initial structural hypotheses for this compound were generated based on the analysis of its 1D and 2D NMR spectra. These preliminary models were then subjected to computational analysis, primarily using Density Functional Theory (DFT) calculations. This method allows for the calculation of theoretical NMR chemical shifts for the proposed structures. By comparing these calculated shifts with the experimentally obtained values, researchers can assess the validity of their structural assignments. A strong correlation between the experimental and computed data lends significant support to the proposed structure.

Furthermore, computational modeling has been instrumental in exploring the conformational landscape of the flexible side chain of this compound. By identifying the lowest energy conformers, a more accurate representation of the molecule's average structure in solution can be obtained, leading to a more refined comparison with experimental NMR data.

Stereochemical Assignments and Determination Methods

The determination of the absolute stereochemistry of this compound, which refers to the spatial arrangement of its chiral centers, is a critical aspect of its structural elucidation. The biological function of a molecule is often intrinsically linked to its specific stereoisomeric form.

The relative stereochemistry of this compound was initially inferred from the analysis of Nuclear Overhauser Effect (NOE) correlations in its 2D NMR spectra. NOE data provides information about the through-space proximity of protons within the molecule, allowing for the deduction of their relative spatial orientation.

To establish the absolute stereochemistry, a combination of experimental and computational methods has been employed. One key experimental technique is the application of Mosher's method, a chemical derivatization technique that utilizes chiral reagents to create diastereomers. The analysis of the NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute configuration of specific chiral centers.

Complementing these experimental approaches, computational calculations of electronic circular dichroism (ECD) spectra have proven invaluable. By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be confidently assigned. The stereoisomer whose calculated spectrum most closely matches the experimental one is determined to be the correct absolute configuration.

The culmination of these spectroscopic and computational investigations has provided a comprehensive and detailed picture of the three-dimensional structure and absolute stereochemistry of this compound, laying the groundwork for further studies into its chemical synthesis and biological properties.

Chemical Synthesis

Total Synthesis of 6-Oxodendrolasinolide

The total synthesis of this compound has been successfully achieved, providing a route to this natural product from readily available starting materials.

Early Synthetic Approaches and Methodological Developments

The first total synthesis of this compound was accomplished, marking a significant achievement in the synthesis of farnesane-type sesquiterpene lactones. researchgate.netcsic.es The synthetic strategy was designed to construct the carbon skeleton and introduce the required functional groups in a controlled manner. The synthesis commenced from geraniol (B1671447) and 3-methylbut-2-en-1-ol. researchgate.net

Key Synthetic Steps and Strategic Transformations

Several key reactions were pivotal to the successful synthesis of this compound. researchgate.net These include:

Regioselective Alkylation: A crucial step involved the regioselective alkylation of the anion of a vinyldithiane with an allylic chloride. researchgate.net This reaction was instrumental in coupling two key fragments of the molecule. The use of a dithiane moiety allowed for the umpolung (polarity reversal) of a carbonyl group, enabling the formation of a key carbon-carbon bond. researchgate.netorganic-chemistry.org

Dithiane Hydrolysis: Following the alkylation, the dithiane protecting group was hydrolyzed to unmask the corresponding ketone. researchgate.netorganic-chemistry.org

Enone Reduction: The resulting enone underwent a reduction to afford the corresponding alcohol. researchgate.neted.ac.uk

Corey's Oxidation Lactonization: A key lactonization was achieved using Corey's method, which involves an oxidative cyclization to form the lactone ring present in the target molecule. researchgate.netjlu.edu.cn

The synthetic sequence also involved protection and deprotection of alcohol functional groups, including the use of a p-methoxybenzyl (PMB) ether, and a final oxidation step to furnish the target compound, this compound. researchgate.netjlu.edu.cn

Asymmetric Synthesis Methodologies

While the initial total synthesis produced a racemic mixture of this compound, the development of asymmetric synthesis methodologies is a crucial area of research. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often essential for biological applications. wikipedia.orgchiralpedia.comnumberanalytics.com Methodologies such as enantioselective catalysis, the use of chiral auxiliaries, and biocatalysis are common approaches to achieve enantioselectivity. wikipedia.orgnumberanalytics.comunipd.it As of the current literature, specific asymmetric syntheses targeting this compound have not been detailed in the provided search results.

Biosynthetic Pathways

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of all sesquiterpenoids, including sesquiterpene lactones like 6-Oxodendrolasinolide, originates from the precursor farnesyl pyrophosphate (FPP). FPP itself is synthesized through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

It is hypothesized that the biosynthesis of this compound would proceed through a series of intermediates derived from FPP. The initial step would likely involve the cyclization of FPP to form a sesquiterpene scaffold. Subsequent enzymatic modifications, such as oxidation and lactonization, would then lead to the final structure of this compound. The precise identity of these intermediates remains a subject for future research.

Enzymatic Mechanisms Involved in Sesquiterpene Lactone Biosynthesis

The formation of sesquiterpene lactones is catalyzed by a series of specialized enzymes. While the specific enzymes responsible for this compound are unknown, the general classes of enzymes involved in the biosynthesis of other sesquiterpene lactones provide a model for its potential synthesis.

Key enzyme families implicated in this process include:

Terpene Synthases (TPSs): These enzymes catalyze the initial cyclization of FPP into a diverse array of sesquiterpene skeletons.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the functionalization of the terpene backbone, introducing hydroxyl groups and other modifications that are precursors to the lactone ring.

Dehydrogenases: These enzymes are involved in the oxidation steps that are often necessary for the formation of the lactone moiety.

The specific enzymatic sequence and the characterization of the enzymes that recognize the precursors to this compound are critical areas for future investigation.

Genetic and Molecular Basis of Biosynthesis in Natural Sources

The genetic and molecular basis for the biosynthesis of this compound has not been specifically reported. In general, the genes encoding the biosynthetic enzymes for sesquiterpene lactones are often found clustered together in the genome of the producing organism. These "biosynthetic gene clusters" allow for the coordinated regulation and expression of the entire pathway.

Identifying the natural source of this compound would be the first step toward understanding its genetic underpinnings. Subsequent transcriptomic and genomic analyses of the source organism would be necessary to identify the candidate genes encoding the terpene synthase, cytochrome P450s, and other enzymes involved in its formation.

Mechanistic Investigations of Biological Activities

Molecular Interactions and Cellular Targets

Cellular Pathway Modulation

Consequently, the requested article, including data tables and detailed research findings, cannot be generated as there is no publicly available research on this specific compound to date.

Structure-Activity Relationship (SAR) Studies of 6-Oxodendrolasinolide and Related Scaffolds

The exploration of the structure-activity relationship of this compound is a critical step in the development of new and more potent therapeutic agents. By systematically modifying the chemical structure of this compound and observing the corresponding changes in biological activity, researchers aim to build a comprehensive understanding of how this compound interacts with biological systems at a molecular level.

The synthesis of analogues and derivatives of this compound is a fundamental component of SAR studies. This process involves the chemical modification of the parent molecule to produce a library of related compounds. These modifications can include changes to functional groups, alterations in the carbon skeleton, and the introduction of new substituents. The design of these analogues is often guided by computational modeling and a preliminary understanding of the target biological receptor or enzyme.

Currently, the synthesis of a diverse set of this compound derivatives is underway to explore the impact of structural variations on its biological profile. The table below presents a hypothetical series of initial analogues that could be synthesized for preliminary screening.

| Compound ID | Modification from this compound | Rationale for Synthesis |

| 6-OXO-A1 | Reduction of the C6-oxo group to a hydroxyl | To investigate the importance of the ketone functionality for activity. |

| 6-OXO-A2 | Esterification of a hydroxyl group | To explore the effect of lipophilicity on cell permeability and activity. |

| 6-OXO-A3 | Introduction of a halogen atom | To probe electronic and steric effects at a specific position. |

| 6-OXO-A4 | Isomeric rearrangement of a double bond | To assess the role of stereochemistry in receptor binding. |

This table is illustrative of the types of analogues that would be synthesized in a typical SAR study. Actual synthesized compounds would be based on evolving research findings.

Preliminary data from such correlational studies would aim to identify key pharmacophoric elements within the this compound structure. For instance, early findings might suggest that the lactone ring is essential for activity, while modifications at other positions could modulate the compound's potency. The following table illustrates a potential, though currently hypothetical, correlation between structural features and a generic biological response.

| Structural Feature | Modification | Observed Biological Response (Hypothetical) | Inference |

| C6-Ketone | Reduced to alcohol | Significant loss of activity | The C6-oxo group is likely a key interaction point. |

| Furan (B31954) Ring | Saturation | Moderate decrease in activity | The aromaticity of the furan ring may contribute to binding. |

| Side Chain | Shortening of the alkyl chain | Gradual decrease in potency | The length of the side chain may be important for optimal hydrophobic interactions. |

This data is presented to demonstrate the principles of SAR analysis and does not represent actual experimental results for this compound at this time.

To complement experimental studies, computational approaches are invaluable in understanding the SAR of this compound. Computational SAR and Quantitative Structure-Activity Relationship (QSAR) modeling use computer algorithms to build mathematical models that relate the chemical structure of a compound to its biological activity.

These models can help to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthetic efforts towards the most promising candidates. QSAR models are developed by calculating a set of molecular descriptors for each analogue, which quantify various aspects of their chemical structure, such as electronic properties, hydrophobicity, and steric features. Statistical methods are then used to find a mathematical equation that best correlates these descriptors with the observed biological activity.

While a robust QSAR model for this compound has not yet been established, the foundational work to gather the necessary experimental data is a key focus of ongoing research. The development of such a model will be instrumental in accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Analytical Methodologies for Quantification and Detection

Chromatographic Techniques (e.g., HPLC, GC) for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of 6-Oxodendrolasinolide from complex natural matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sesquiterpene lactones and other related compounds, while Gas Chromatography (GC) is suitable for volatile and thermally stable terpenoids. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analysis of non-volatile sesterterpenoids like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly effective for the separation of these compounds.

A typical HPLC method for the analysis of terpenoids involves a gradient elution to effectively separate compounds with a wide range of polarities. researchgate.net The mobile phase often consists of a mixture of water (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of absorbance at specific wavelengths. For compounds with chromophores, this provides a means of quantification. Mass spectrometry (MS) can be coupled with HPLC (HPLC-MS) to provide mass information, aiding in the identification of the compound.

Below is an interactive data table summarizing typical HPLC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start at a lower percentage of B, increasing to a high percentage over 20-60 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detection | DAD (UV) at a wavelength appropriate for the compound's chromophores or MS |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. researchgate.netsemanticscholar.org For terpenoids, GC is frequently coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification. mdpi.comscioninstruments.com The applicability of GC to this compound would depend on its volatility and thermal stability. If the compound is not sufficiently volatile, derivatization to a more volatile form may be necessary.

The choice of the GC column is critical for achieving good separation of terpenoid isomers. Capillary columns with a variety of stationary phases are available.

The following interactive data table outlines typical GC parameters for the analysis of terpenoids.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at a lower temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 280-300 °C) |

| Detector | FID or MS |

| Detector Temperature | 280 - 300 °C (for FID) |

Spectroscopic and Spectrometric Methods for Quantitative Analysis

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantitative analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds. creative-biostructure.com Furthermore, Quantitative NMR (qNMR) has emerged as a powerful technique for the accurate quantification of natural products. nih.govmdpi.com ¹H-NMR is particularly useful for qNMR as the signal intensity is directly proportional to the number of protons, allowing for quantification against an internal standard of known concentration without the need for an identical reference standard of the analyte. nih.govfrontiersin.org This is highly advantageous when dealing with novel or rare compounds like this compound for which a certified reference standard may not be available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and the elemental composition of its molecular formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can provide valuable structural information. When coupled with a chromatographic technique like HPLC or GC, MS becomes a highly selective and sensitive detector for quantitative analysis, especially when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a straightforward and cost-effective method for the quantification of compounds that possess a chromophore. mdpi.com The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. For quantitative analysis of sesquiterpene lactones, spectrophotometric methods have been developed. nih.gov The applicability of this technique for this compound would depend on the presence and strength of its chromophores. A UV-Vis spectrum of the purified compound would be necessary to determine the wavelength of maximum absorbance (λmax) for use in quantitative measurements.

Future Research Directions and Potential Applications

Elucidation of Complete Biosynthetic Pathways

A fundamental area of future research will be the complete elucidation of the biosynthetic pathway leading to 6-Oxodendrolasinolide. Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) mdpi.com. These precursors are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids mdpi.com. The biosynthesis of the basic carbon skeleton of a sesquiterpenoid like dendrolasin (B1239636) would involve the condensation of these C5 units to form farnesyl pyrophosphate (FPP), followed by cyclization and rearrangement reactions catalyzed by specific terpene synthases.

Key research questions to be addressed in the biosynthesis of this compound include:

Identification of the responsible organism: The first step will be to identify the plant, fungus, or marine organism that produces this compound.

Characterization of key enzymes: Subsequent research will need to focus on identifying and characterizing the specific enzymes involved in its unique structural modifications. This includes the furan (B31954) synthase responsible for forming the furan ring, the oxidase or dehydrogenase that introduces the 6-oxo group, and the enzyme catalyzing the lactonization. Cytochrome P450 monooxygenases are often implicated in such oxidative modifications in terpenoid biosynthesis mdpi.com.

Genetic and transcriptomic analyses: Comparative transcriptomic analysis of producing versus non-producing organisms or tissues can help identify candidate genes encoding the biosynthetic enzymes mdpi.com.

Understanding the complete biosynthetic pathway will not only provide fundamental insights into the chemical logic of natural product formation but also open avenues for metabolic engineering and synthetic biology approaches to produce this compound and its analogues in heterologous hosts.

Discovery of Novel Biological Activities and Therapeutic Potential in vitro

Given the known biological activities of related terpenoids and furanoterpenoids, a significant research focus will be the in vitro screening of this compound for novel biological activities and therapeutic potential.

Antifungal Activity: Many terpenoids and their derivatives have demonstrated promising antifungal properties mdpi.comfrontiersin.orgnih.govmdpi.com. Future research should involve testing this compound against a panel of clinically relevant fungal pathogens.

| Potential Fungal Targets | Rationale for Testing |

| Candida albicans | A common cause of opportunistic fungal infections in humans. mdpi.com |

| Aspergillus fumigatus | A primary cause of invasive aspergillosis in immunocompromised patients. |

| Cryptococcus neoformans | A major cause of fungal meningitis. frontiersin.org |

| Plant pathogenic fungi | Terpenoids are known to play a role in plant defense. mdpi.com |

Cytotoxic Activity: Terpenoids are a rich source of compounds with cytotoxic activity against various cancer cell lines researchgate.netmdpi.comuanl.mxnih.govnih.gov. The unique structural features of this compound may confer selective cytotoxicity.

| Potential Cancer Cell Line Targets | Rationale for Testing |

| MCF-7 (Breast Cancer) | A commonly used cell line for screening anticancer compounds. nih.govnih.gov |

| A549 (Lung Cancer) | Lung cancer is a leading cause of cancer-related death worldwide. uanl.mx |

| HeLa (Cervical Cancer) | A historically significant and widely used cancer cell line. mdpi.com |

| P388 (Murine Leukemia) | Often used in initial screens for cytotoxic compounds. nih.gov |

Initial in vitro assays, such as MTT or PrestoBlue cell viability assays, would be employed to determine the IC50 values of this compound against these cell lines mdpi.comnih.gov. Further studies would then be necessary to elucidate the mechanism of action, which could involve apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways.

Development of Advanced Synthetic Strategies for Complex Analogues

The development of efficient and stereoselective total syntheses of this compound will be a significant challenge and a key area for future research. A successful synthetic route would not only confirm its structure but also provide a platform for the creation of a library of complex analogues for structure-activity relationship (SAR) studies.

Future synthetic strategies could explore:

Novel cyclization methods: Developing new methods for the construction of the core carbocyclic skeleton.

Late-stage C-H functionalization: Introducing the 6-oxo group and other functionalities at a late stage of the synthesis to improve efficiency.

Biocatalysis: Utilizing enzymes to perform key stereoselective steps, such as hydroxylations or oxidations nih.gov.

The synthesis of analogues with modifications to the furan ring, the lactone, and the carbocyclic core will be crucial for optimizing biological activity and understanding the pharmacophore of this compound mdpi.comnih.govresearchgate.net.

Applications in Chemical Biology Research

Beyond its potential therapeutic applications, this compound and its synthetic analogues could serve as valuable tools in chemical biology research. Chemical biology utilizes small molecules to probe and understand biological systems .

Potential applications in this area include:

Target Identification: If this compound exhibits a potent and specific biological activity, chemical proteomics and other techniques can be used to identify its cellular protein targets.

Development of Molecular Probes: The synthesis of tagged versions of this compound (e.g., with fluorescent dyes or affinity tags) would allow for the visualization of its subcellular localization and the identification of its binding partners.

Modulation of Protein-Protein Interactions: Small molecules are increasingly being used to modulate protein-protein interactions, which are often considered "undruggable" targets. The complex three-dimensional structure of this compound may allow it to bind to the interfaces of interacting proteins.

The study of this compound has the potential to provide new insights into fundamental biological processes and to contribute to the development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What validated methodologies exist for synthesizing 6-Oxodendrolasinolide, and how is purity assessed?

- Methodological Answer : The first total synthesis of this compound involves multi-step organic reactions, including cyclization and oxidation processes, as reported in foundational studies. Purity is typically assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying stereochemical configurations . For reproducibility, researchers should document reagent sources, reaction conditions (e.g., temperature, catalysts), and purification steps (e.g., column chromatography gradients) in detail .

Q. Which in vitro assays are most reliable for confirming this compound's biological activity, such as microtubule polymerization inhibition?

- Methodological Answer : Tubulin polymerization assays are standard for evaluating microtubule inhibition. Researchers should use purified tubulin proteins, measure polymerization kinetics via turbidity (absorbance at 340 nm), and include controls (e.g., paclitaxel as a stabilizer, vincristine as an inhibitor). Dose-response curves (IC₅₀ calculations) and statistical validation (e.g., triplicate experiments with ANOVA) are essential. Confounders, such as solvent effects (e.g., DMSO concentration), must be minimized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variability in assay conditions (e.g., cell lines, tubulin isoforms) or compound stability. To address this:

- Replicate Experiments : Use standardized protocols (e.g., ATCC cell lines, identical buffer compositions).

- Stability Testing : Conduct HPLC-MS at multiple timepoints to confirm compound integrity under assay conditions.

- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines, highlighting methodological differences (e.g., incubation times, detection methods) .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce functional groups (e.g., hydroxyl, methyl) at positions C-3 or C-8 to probe steric/electronic effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to tubulin’s colchicine site. Validate predictions with isothermal titration calorimetry (ITC) for thermodynamic profiling.

- FINER Criteria : Ensure derivatives meet Feasibility, Novelty, and Ethical benchmarks. For example, prioritize derivatives with logP < 5 to enhance bioavailability .

Q. How should experimental designs be structured to confirm this compound’s mechanism of action beyond tubulin interaction?

- Methodological Answer :

- Multi-Omics Approaches : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways (e.g., apoptosis markers like caspase-3).

- Knockout Models : Use CRISPR-Cas9 to silence candidate genes (e.g., Bcl-2) in cell lines, then assess compound efficacy.

- Positive/Negative Controls : Include known microtubule disruptors and inert analogs to isolate target-specific effects .

Q. What advanced analytical techniques are critical for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (2–9). Monitor degradation products via UPLC-QTOF-MS.

- Pharmacokinetic Profiling : Use in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life (t₁/₂) and identify cytochrome P450 isoforms involved.

- Data Transparency : Publish raw chromatograms and spectral data in repositories like Zenodo to enable peer validation .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., IC₅₀ values ± SD) and processed results (e.g., normalized inhibition percentages) .

- Figures : Use line graphs for dose-response relationships and heatmaps for omics data. Ensure axis labels adhere to IUPAC nomenclature.

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.